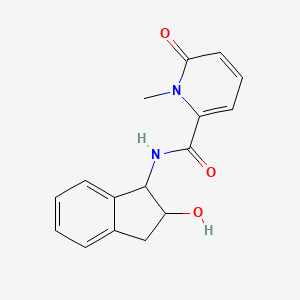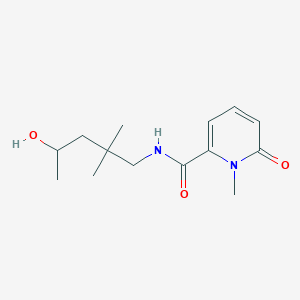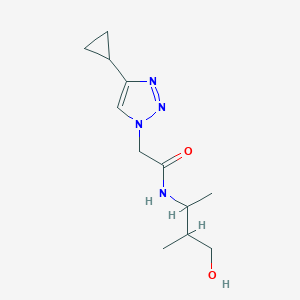
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide, also known as HIOC, is a chemical compound that has been widely studied for its potential therapeutic applications. HIOC is a small molecule that belongs to the class of indenylamides, which have been shown to possess a range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell growth and survival. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In addition, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression.
Biochemical and Physiological Effects
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to possess anti-inflammatory properties. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to inhibit the production of several pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide is its high potency and selectivity. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to be highly effective at inhibiting cancer cell growth at low concentrations. In addition, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to be selective for cancer cells, with minimal toxicity to normal cells. However, one of the limitations of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide research. One area of interest is the development of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the use of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, the use of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide as a tool for studying the role of topoisomerases and histone deacetylases in cancer biology is an area of active research.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide involves the reaction of 2-aminonicotinic acid with 2-hydroxy-1-tetralone in the presence of a catalyst. The resulting product is then converted to the desired compound through a series of chemical reactions. The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been optimized to yield high purity and high yields, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-18-12(7-4-8-14(18)20)16(21)17-15-11-6-3-2-5-10(11)9-13(15)19/h2-8,13,15,19H,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZTTZAZZBCZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)
![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)

![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)
![1-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-propan-2-ylamino]propan-2-ol](/img/structure/B6636929.png)

![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R)-4-hydroxybutan-2-yl]pyridine-3-carboxamide](/img/structure/B6636941.png)
![1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6636954.png)